N-(2,4-dimethylphenyl)-2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide
Description
N-(2,4-DIMETHYLPHENYL)-2-({6-OXO-9-[(OXOLAN-2-YL)METHYL]-6,9-DIHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of acetamides. This compound features a unique combination of aromatic and heterocyclic structures, making it of interest in various fields of scientific research.
Properties
Molecular Formula |
C20H23N5O3S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[6-oxo-9-(oxolan-2-ylmethyl)-1H-purin-8-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H23N5O3S/c1-12-5-6-15(13(2)8-12)23-16(26)10-29-20-24-17-18(21-11-22-19(17)27)25(20)9-14-4-3-7-28-14/h5-6,8,11,14H,3-4,7,9-10H2,1-2H3,(H,23,26)(H,21,22,27) |
InChI Key |
RQSCEDKFGKHBRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(N2CC4CCCO4)N=CNC3=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-2-({6-OXO-9-[(OXOLAN-2-YL)METHYL]-6,9-DIHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the 2,4-dimethylphenylamine, followed by the introduction of the acetamide group through acylation reactions. The heterocyclic purine structure is then incorporated through nucleophilic substitution reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors, with careful control of reaction parameters to ensure high yield and purity. Catalysts and solvents may be used to optimize the reaction conditions and facilitate the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-2-({6-OXO-9-[(OXOLAN-2-YL)METHYL]-6,9-DIHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic uses, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(2,4-DIMETHYLPHENYL)-2-({6-OXO-9-[(OXOLAN-2-YL)METHYL]-6,9-DIHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-DIMETHYLPHENYL)ACETAMIDE: Lacks the purine and oxolane groups, making it less complex.
2-(6-OXO-9-[(OXOLAN-2-YL)METHYL]-6,9-DIHYDRO-1H-PURIN-8-YL)ACETAMIDE: Similar structure but without the dimethylphenyl group.
Uniqueness
N-(2,4-DIMETHYLPHENYL)-2-({6-OXO-9-[(OXOLAN-2-YL)METHYL]-6,9-DIHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE is unique due to its combination of aromatic, acetamide, and heterocyclic structures, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
